

# GR 64349: A Pharmacological Tool for Validating NK2 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers

**GR 64349** has established itself as a valuable pharmacological tool for researchers investigating the function of the tachykinin NK2 receptor. This guide provides a comprehensive overview of **GR 64349**, comparing its performance with other relevant compounds and detailing experimental protocols to effectively utilize this potent and selective agonist in validating NK2 receptor activity.

### Unraveling the Role of GR 64349: A Potent NK2 Receptor Agonist

Contrary to being an inhibitor, **GR 64349** is a potent and selective agonist for the tachykinin NK2 receptor.[1][2] An agonist is a compound that binds to and activates a receptor, mimicking the effect of the endogenous ligand. In this case, **GR 64349** mimics the action of neurokinin A (NKA), the natural ligand for the NK2 receptor.[3] Its high selectivity for the NK2 receptor over NK1 and NK3 receptors makes it an exceptional tool for isolating and studying the specific physiological roles of the NK2 receptor.[1]

The value of **GR 64349** in research is further enhanced by its increased resistance to peptidases compared to the endogenous ligand NKA, ensuring greater stability in biological preparations.[1] This characteristic allows for more reliable and reproducible experimental outcomes.



# Comparative Analysis: GR 64349 versus Other NK2 Receptor Agonists

The efficacy of a pharmacological tool is best understood through comparison. The following table summarizes the quantitative data for **GR 64349** and other compounds acting on the NK2 receptor, providing a clear basis for experimental design.



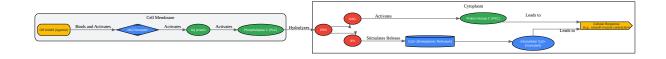
Compound	Туре	Target Species	Binding Affinity (pKi)	Functional Potency (pEC50)	Selectivity
GR 64349	Agonist	Human	7.77 (for NK2)[4][5][6]	9.10 (IP-1 accumulation )[4][5][6], 9.27 (Ca2+ mobilization) [4][5][6], 10.66 (cAMP synthesis)[4] [5][6]	~1300-fold over NK1[5]
Rat	-	8.4 (EC50 = 3.7 nM, colon contraction) [1][2][7]	>1000-fold over NK1, >300-fold over NK3[1]		
Neurokinin A (NKA)	Endogenous Agonist	Human	-	-	15-fold selectivity for NK2 over NK1[5]
LMN-NKA	Agonist	-	>250-fold selectivity for NK2 over NK1[8]	-	-
[β-Ala8]- NKA(4-10)	Agonist	-	-	-	Selective NK2 agonist[9]
GR 159897	Antagonist	Human	9.5 (for NK2) [10]	pA2 = 8.7 (guinea-pig trachea)[10]	Highly selective for NK2[10]



Saredutant	Antagonist	Rat	9.7 (pKd)[7] -	Selective NK2 antagonist[11 ]
MEN11420	Antagonist	-		Potent and selective NK2 antagonist[12]

## Visualizing NK2 Receptor Signaling and Experimental Design

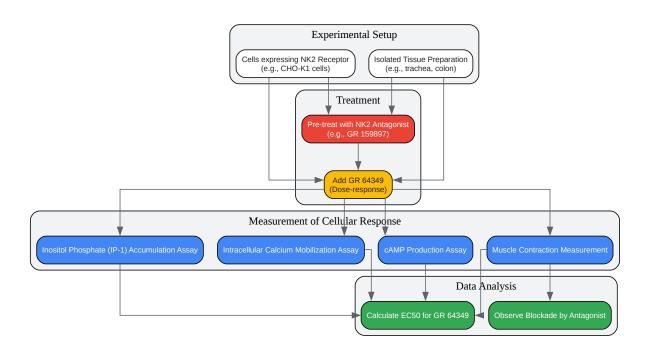
To further elucidate the mechanisms of action and experimental approaches, the following diagrams, created using the DOT language, illustrate the NK2 receptor signaling pathway and a typical workflow for its validation.



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Caption: Canonical NK2 Receptor Signaling Pathway.





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- To cite this document: BenchChem. [GR 64349: A Pharmacological Tool for Validating NK2 Receptor Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932321#gr-64349-as-a-pharmacological-tool-to-validate-nk2-receptor-function]

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